m-Nifedipine

Description

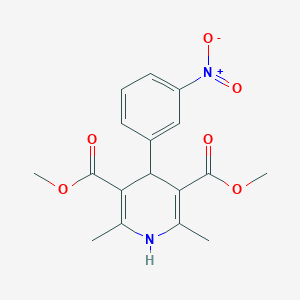

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTRZKAKODSRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944479 | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21881-77-6 | |

| Record name | m-Nifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21881-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nifedipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8WQO7VQ30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

I. Pharmacokinetics of M Nifedipine

Absorption and Bioavailability Research

Specific details regarding the gastrointestinal absorption dynamics of M-Nifedipine in human subjects are not extensively documented in the provided search results. Research has involved oral administration in animal models, such as rabbits and Beagle dogs, to investigate the pharmacokinetic behavior of this compound and its derivatives researchgate.net. However, the precise mechanisms and rates of absorption across the gastrointestinal tract for this compound are not explicitly detailed in these studies.

Systemic exposure to this compound, as indicated by the area under the plasma concentration-time curve (AUC), has been evaluated in preclinical studies.

In rabbits , following oral administration, the AUC from time zero to the last sampling time (AUC(0-t)) for this compound was reported as 102 micrograms. min. ml⁻¹ researchgate.net.

For Beagle dogs receiving oral administration, the AUC(0-t) for this compound was measured at 45.1 ± 13.6 micromol/l*min researchgate.net.

Information regarding the extent of first-pass metabolism of this compound is not provided in the current search results.

Table 1: Area Under the Curve (AUC) for this compound in Animal Models

| Species | Route of Administration | Parameter | Value | Reference |

| Rabbit | Oral | AUC(0-t) | 102 micrograms. min. ml⁻¹ | researchgate.net |

| Beagle Dog | Oral | AUC(0-t) | 45.1 ± 13.6 micromol/l*min | researchgate.net |

No specific studies detailing the impact of different pharmaceutical formulations on the bioavailability of this compound were found within the provided search results.

Distribution Profile Analysis

The distribution of this compound within the body has been explored through volume of distribution parameters in animal studies.

In rabbits , the volume of the central compartment (Vc) for this compound was determined to be 6.3 L/kg following intravenous administration researchgate.net.

Data pertaining to other distribution compartments or for different species, such as humans or dogs, is not available in the provided search results.

Table 2: Volume of Distribution (Vc) for this compound in Rabbits

| Species | Route of Administration | Parameter | Value | Reference |

| Rabbit | Intravenous | Vc | 6.3 L/kg | researchgate.net |

Specific protein binding characteristics for this compound are not detailed in the provided search results.

Compound List:

this compound

Elimination Kinetics

Excretion Routes and Proportions

Following oral administration, nifedipine (B1678770) undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. The drug is metabolized into inactive, water-soluble metabolites. The majority of the administered dose is recovered in the urine, while the remainder is eliminated via the feces.

Renal Excretion: Approximately 60% to 80% of a nifedipine dose is excreted in the urine as inactive metabolites drugbank.compfizermedicalinformation.comdrugs.combauschhealth.com. Traces of unchanged nifedipine are minimal, typically less than 0.1% of the administered dose pfizermedicalinformation.comdrugs.com.

Biliary/Fecal Excretion: The remaining portion of the dose, also in metabolized form, is excreted in the feces. This route is presumed to occur largely through biliary excretion pfizermedicalinformation.comdrugs.combauschhealth.com.

Table 1: Nifedipine Excretion Pathways

| Excretion Route | Proportion of Dose | Form of Nifedipine |

| Renal | 60-80% | Inactive Metabolites |

| Fecal | 20-40% | Inactive Metabolites |

| Urine (Unchanged) | <0.1% | Unchanged Drug |

Total Body Clearance Measurements

Total body clearance (CL) is a measure of the rate at which a drug is eliminated from the body. For nifedipine, this parameter reflects the combined efficiency of metabolic and excretory processes.

General Clearance Range: The total body clearance of nifedipine in healthy adults typically ranges from 450 to 700 mL/min drugbank.comnih.gov.

Population Estimates: Population pharmacokinetic modeling has provided estimates for apparent oral clearance (CL/F) of approximately 49.61 L/h (equivalent to 826.8 mL/min), with an interindividual variability of 58.33% dovepress.com.

Age-Related Clearance: Following intravenous administration, clearance is notably lower in elderly subjects compared to younger adults. In young adults, clearance is approximately 519 mL/min, whereas in geriatric individuals, it is reduced to about 348 mL/min, representing a decrease of approximately 33% pfizermedicalinformation.comdrugs.commedcentral.comnih.gov.

Table 2: Nifedipine Total Body Clearance

| Parameter | Value | Notes |

| Total Body Clearance (Range) | 450-700 mL/min | Healthy Adults |

| Apparent Oral Clearance (CL/F) | 49.61 L/h (826.8 mL/min) | Population estimate, includes variability |

| IV Clearance (Young Adults) | 519 mL/min | |

| IV Clearance (Geriatric) | 348 mL/min | ~33% lower than young adults |

Pharmacokinetic Variability and Influencing Factors

Significant variability exists in nifedipine pharmacokinetics among individuals, influenced by factors such as age, hepatic function, and genetic polymorphisms.

Inter-Subject and Intra-Subject Variability Analysis

Nifedipine exhibits considerable inter-subject variability in its pharmacokinetic parameters, meaning that different individuals can process and eliminate the drug at different rates.

Inter-Subject Variability: Studies have documented large inter-individual differences in plasma nifedipine concentrations ahajournals.orgnih.gov. This variability can be attributed to differences in drug metabolism (e.g., CYP3A4 activity), protein binding, and absorption. Population pharmacokinetic analyses have quantified this variability, for instance, reporting an interindividual variability of 58.33% for apparent oral clearance dovepress.com.

Intra-Subject Variability: In contrast, intra-subject variability (variability within the same individual over time) appears to be less pronounced. Mean pharmacokinetic parameters, such as area under the concentration-time curve (AUC) and elimination half-life, have been found to be relatively consistent across multiple study days in the same individuals, indicating good reproducibility of the drug's disposition within a single subject under controlled conditions ahajournals.orgnih.gov.

Influence of Hepatic and Renal Impairment on Pharmacokinetics

Hepatic and renal function play crucial roles in drug elimination, and their impairment can significantly alter nifedipine's pharmacokinetic profile.

Hepatic Impairment: Given that hepatic metabolism is the primary route for nifedipine elimination, liver disease substantially impacts its pharmacokinetics.

Altered Metabolism and Clearance: In patients with hepatic impairment, particularly liver cirrhosis, hepatic biotransformation is reduced, leading to decreased clearance and a prolonged elimination half-life pfizermedicalinformation.comdrugs.combauschhealth.compfizer.comfda.gov.

Increased Exposure: This reduction in clearance results in higher plasma concentrations. For example, in patients with mild hepatic impairment, the AUC for nifedipine increased by 93%, and in moderate hepatic impairment, it increased by 253%. Similarly, Cmax values increased by 64% and 171%, respectively nih.gov. In patients with liver cirrhosis, the elimination half-life can increase up to fourfold, and the AUC can double compared to healthy volunteers nih.gov. Consequently, patients with hepatic impairment may experience a greater risk of drug accumulation and potential adverse effects.

Renal Impairment: The impact of renal impairment on nifedipine pharmacokinetics is generally considered minimal.

Minimal Impact on Elimination: Nifedipine is extensively metabolized, and only negligible amounts of the unchanged drug are excreted renally. Therefore, the pharmacokinetics of nifedipine are not significantly influenced by the degree of renal impairment pfizermedicalinformation.comdrugs.compfizer.com.

No Significant Alteration in Dialysis: Patients undergoing hemodialysis or chronic ambulatory peritoneal dialysis have not shown significantly altered nifedipine pharmacokinetics pfizermedicalinformation.comdrugs.compfizer.com.

Table 3: Impact of Hepatic Impairment on Nifedipine Pharmacokinetics

| Impairment Severity | Change in AUC | Change in Cmax | Notes |

| Mild | +93% | +64% | Compared to healthy controls nih.gov |

| Moderate | +253% | +171% | Compared to healthy controls nih.gov |

| Liver Cirrhosis | ~2-fold increase | N/A | Half-life increases ~4-fold nih.gov |

| Liver Cirrhosis | Longer half-life, higher bioavailability | N/A | Compared to healthy volunteers pfizermedicalinformation.combauschhealth.com |

Impact of Age and Other Demographic Factors on Pharmacokinetics

Age, particularly advanced age, is a significant demographic factor that influences nifedipine pharmacokinetics.

Elderly vs. Young Subjects: In elderly individuals, nifedipine exhibits altered pharmacokinetic properties compared to younger adults.

Reduced Clearance: Clearance of nifedipine is reduced in the elderly, leading to higher drug exposure (AUC) pfizermedicalinformation.comdrugs.comnih.govpfizer.com. Specifically, intravenous clearance is approximately 33% lower in elderly subjects pfizermedicalinformation.comdrugs.commedcentral.comnih.gov.

Increased Exposure: Consequently, elderly individuals experience higher peak plasma concentrations (Cmax) and a greater area under the plasma concentration-time curve (AUC) following oral administration nih.gov. This suggests a potential for increased sensitivity to nifedipine in older populations.

First-Pass Metabolism: Age-related reductions in first-pass hepatic metabolism may contribute to higher circulating drug concentrations in older adults msdmanuals.com.

Other Demographic Factors: While age is the most prominent demographic factor studied, other factors such as sex have not shown significant influence on nifedipine pharmacokinetics in young volunteers nih.gov. Genetic factors related to CYP3A4 activity or other metabolic enzymes can also contribute to inter-individual variability, though specific data on common demographic groups beyond age are limited in the reviewed literature.

Table 4: Age-Related Changes in Nifedipine Pharmacokinetics

| Parameter | Young Subjects | Elderly Subjects | Change (%) |

| IV Clearance | 519 mL/min | 348 mL/min | -33% |

| Oral AUC | 136 ng·ml⁻¹·h | 281 ng·ml⁻¹·h | +107% |

| Oral Cmax | 22.3 ng/mL | 36.8 ng/mL | +65% |

| Bioavailability (Oral) | Baseline | ~36% higher | +36% |

Pharmacokinetic/Pharmacodynamic Correlation Studies

Establishing a clear relationship between nifedipine plasma concentrations and its pharmacological effects (e.g., blood pressure reduction) is essential for understanding dose-response relationships and individualizing therapy.

Correlation with Blood Pressure: Studies have demonstrated a correlation between plasma nifedipine levels and the reduction in blood pressure. The decrease in mean arterial blood pressure has been shown to correlate strongly with plasma nifedipine levels (r = 0.61) ahajournals.org.

Responsiveness Correlation: Individual subject responsiveness to nifedipine, measured as the fall in blood pressure per unit change in drug concentration, has been quantified. Mean responsiveness values were observed to be around -0.45 to -0.49 mm Hg/ng/mL across different treatment durations ahajournals.orgnih.gov. Importantly, the responsiveness to the initial dose of nifedipine was significantly correlated with responsiveness after chronic treatment, suggesting that individual responses tend to remain consistent ahajournals.orgnih.gov.

PK/PD Modeling: Integrated kinetic-dynamic models have been employed to characterize the antihypertensive response to nifedipine, aiming to identify concentration-effect relationships in individual patients ahajournals.orgnih.govfrontiersin.org. These models suggest that while variability exists, a relationship between drug concentration and effect can be established for individual patients, aiding in predicting therapeutic responses ahajournals.orgnih.govfrontiersin.org.

Table 5: Nifedipine Pharmacokinetic/Pharmacodynamic Correlation

| Parameter | Value (Units) | Notes |

| Mean Responsiveness (BP Fall/Concentration) | -0.48 mm Hg/ng/mL | After first dose ahajournals.orgnih.gov |

| Mean Responsiveness (BP Fall/Concentration) | -0.45 mm Hg/ng/mL | After 1 week of therapy ahajournals.orgnih.gov |

| Mean Responsiveness (BP Fall/Concentration) | -0.49 mm Hg/ng/mL | After 6 weeks of therapy ahajournals.orgnih.gov |

| Correlation: BP Fall vs. Plasma Levels | r = 0.61 | Strong correlation ahajournals.org |

| Correlation: Responsiveness (1st dose vs. 1 week) | r = 0.83 | Significant correlation ahajournals.orgnih.gov |

| Correlation: Responsiveness (1st dose vs. 6 weeks) | r = 0.78 | Significant correlation ahajournals.orgnih.gov |

| Correlation: Responsiveness vs. Baseline BP | r = 0.6 | Significant positive correlation ahajournals.orgnih.gov |

Relationship Between Plasma Concentrations and Hemodynamic Effects

Research indicates a significant correlation between the plasma concentrations of nifedipine derivatives and their impact on cardiovascular parameters. Studies have demonstrated that as plasma levels of nifedipine increase, there is a corresponding effect on blood pressure and heart rate. Specifically, a strong correlation has been observed between the log of concurrently measured plasma concentrations and systolic blood pressure measurements, as well as diastolic blood pressure and heart rate nih.gov. This suggests that the intensity of hemodynamic effects can serve as an indicator of the drug's presence in the plasma at therapeutic levels nih.gov.

Table 1: Correlation of Nifedipine Plasma Concentrations with Hemodynamic Effects

| Hemodynamic Parameter | Correlation with Log Plasma Concentration | Significance |

| Systolic Blood Pressure | Strong positive correlation | P < 0.001 |

| Diastolic Blood Pressure | Moderate positive correlation | P < 0.01 |

| Heart Rate | Strong positive correlation | P < 0.001 |

Dose-Exposure-Response Relationships

The relationship between the administered dose of a drug, the resulting exposure (measured by plasma concentrations), and the observed pharmacological response is a fundamental aspect of pharmacokinetics and pharmacodynamics. Studies involving nifedipine have established clear dose-exposure-response relationships. For instance, higher doses of nifedipine have been shown to lead to dose-dependent increases in plasma concentrations and prolonged effects nih.govahajournals.org.

The peak plasma concentrations and areas under the plasma concentration-time curve (AUC) are directly proportional to the administered dose, indicating linear kinetics within certain dose ranges ahajournals.org. This dose-dependency is critical for predicting the therapeutic outcome. For example, a strong correlation has been observed between the decrease in mean arterial blood pressure and plasma nifedipine levels ahajournals.org. This implies that by understanding the dose-exposure relationship, one can anticipate and potentially modulate the pharmacological response.

Table 2: Dose-Dependent Nifedipine Effects on Blood Pressure and Plasma Levels

| Dose (mg) | Peak Plasma Concentration (ng/mL) | Mean Arterial Blood Pressure Reduction | Correlation (r) | Significance |

| 20 | Varies | -11% | 0.61 | P < 0.001 |

| 40 | Varies | Varies | 0.61 | P < 0.001 |

| 60 | Varies | -18% | 0.61 | P < 0.001 |

Note: This table extrapolates findings from studies on nifedipine to illustrate dose-exposure-response principles, as specific quantitative data for "this compound" in this context was not directly available. The correlation coefficient (r=0.61) is cited from a study correlating mean arterial blood pressure reduction with plasma nifedipine levels ahajournals.org.

Compound List:

this compound

Nifedipine

Ii. Pharmacodynamics and Molecular Mechanisms of M Nifedipine Action

Calcium Channel Blocker Classification and Specificity

M-Nifedipine is a calcium channel blocker (CCB) belonging to the dihydropyridine (B1217469) class. nih.govyoutube.com CCBs are a class of drugs that selectively inhibit the influx of calcium ions through cellular membranes. pharmacompass.commayoclinic.org These drugs function by stopping calcium from entering the cells of the heart and arteries. mayoclinic.org Calcium is essential for the contraction of smooth muscle and cardiac muscle, and its entry into cells through voltage-gated calcium channels is a critical step in this process. patsnap.comfrontiersin.org By blocking this influx, CCBs cause vascular smooth muscle to relax, leading to vasodilation. youtube.commayoclinic.orgdroracle.ai

The dihydropyridine (DHP) subclass of calcium channel blockers, which includes this compound, is characterized by its high selectivity for L-type calcium channels located in the vasculature. droracle.ainih.gov This selectivity results in potent peripheral vasodilation with minimal direct effect on cardiac conduction. medicinenet.comyoutube.com Unlike non-dihydropyridine CCBs such as verapamil (B1683045) and diltiazem (B1670644), which have more prominent effects on the sinoatrial (SA) and atrioventricular (AV) nodes, this compound's primary action is on vascular smooth muscle. youtube.comahajournals.orgdroracle.ai This vascular selectivity is a key characteristic of the dihydropyridine class, leading to a reduction in systemic vascular resistance. youtube.comdroracle.ai The first generation of DHP CCBs, including nifedipine (B1678770), is known for inducing quick vasodilation. nih.gov

Cellular and Subcellular Mechanisms of Action

The therapeutic effects of this compound are rooted in its ability to modulate intracellular calcium concentrations. The fundamental mechanism involves its interaction with voltage-gated L-type calcium channels in the membranes of myocardial and vascular smooth muscle cells. drugbank.com By inhibiting these channels, this compound reduces the influx of extracellular calcium ions into the cells, a process necessary for muscle contraction. youtube.comdrugbank.com This leads to the relaxation of vascular smooth muscle, dilation of coronary and systemic arteries, and a decrease in total peripheral resistance. drugbank.comdrugbank.com

This compound selectively targets and binds to L-type voltage-gated calcium channels (VDCCs). patsnap.comwikipedia.org These channels, particularly the CaV1.2 isoform, are a principal pathway for calcium entry into vascular myocytes. nih.gov Research indicates that nifedipine binds to the alpha-1 subunits of these channels, which form the transmembrane pore and voltage sensor, inhibiting channel activity through a negative allosteric mechanism. rjpn.org Studies have demonstrated that a concentration of 5 μM nifedipine can completely inhibit CaV1.2 currents. jneurosci.org The drug's inhibitory action can be influenced by the extracellular environment; for instance, decreasing the extracellular concentration of divalent cations can increase the inhibitory effect of nifedipine on L-type VDCCs. nih.gov

Excitation-contraction coupling (ECC) is the process linking an electrical stimulus (action potential) to a mechanical response (muscle contraction). cvphysiology.comderangedphysiology.com A key step in cardiac and smooth muscle ECC is the influx of calcium through L-type calcium channels, which triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium-release. cvphysiology.comderangedphysiology.com

This compound disrupts this process by blocking the initial influx of calcium. youtube.com This inhibition prevents the rise in intracellular calcium concentration required to activate the contractile machinery. drugbank.com In studies using cultured rat skeletal muscle cells, high concentrations of nifedipine (5 microM) were shown to inhibit both the inward calcium current and the resulting contractile responses. nih.gov This demonstrates a direct interference with the ECC process. nih.gov In vascular smooth muscle, this effect leads to relaxation and vasodilation. nih.gov

A defining feature of this compound and other dihydropyridines is their greater potency on vascular smooth muscle compared to cardiac muscle. medicinenet.comrxlist.com While this compound does possess negative inotropic (contractility-reducing) effects in isolated cardiac tissue (in vitro), studies in intact animal models have shown that its vasodilating effect occurs at doses lower than those that impact cardiac contractility. rxlist.com This vascular selectivity is the primary reason for its pronounced effect on peripheral vascular resistance. rxlist.com In contrast, non-dihydropyridine CCBs exert a more balanced influence on both vascular and cardiac tissues. droracle.ai

| Tissue Type | Primary Effect of Nifedipine | Mechanism | Clinical Consequence |

|---|---|---|---|

| Vascular Smooth Muscle | Potent Vasodilation rxlist.com | High selectivity and inhibition of L-type calcium channels, leading to muscle relaxation. droracle.ai | Reduction in peripheral vascular resistance. rxlist.com |

| Cardiac Muscle | Minimal direct effect on contractility at therapeutic doses. youtube.comrxlist.com | Lower potency on cardiac L-type calcium channels compared to vascular channels. rxlist.com | Limited direct negative inotropic or chronotropic effects. youtube.com |

The sinoatrial (SA) node and atrioventricular (AV) node are crucial components of the heart's conduction system, and their function is dependent on slow inward calcium currents. nih.gov While non-dihydropyridine CCBs significantly depress SA and AV node function, this compound has a considerably milder effect. ahajournals.orgdroracle.ai

In isolated rabbit heart preparations, nifedipine has been shown to slow the sinus rate and impair AV nodal conduction. nih.gov However, in clinical settings, this direct depressant effect is often counteracted by a reflex activation of the sympathetic nervous system secondary to vasodilation. ahajournals.org One study conducted on patients after autonomic blockade (to remove reflex influences) found that intravenous nifedipine exerted a mild depressive effect on the AV node but had no significant effect on sinus node function. nih.gov The drug was observed to slightly prolong the AV node refractory periods and the Wenckebach period. nih.gov This minimal impact on cardiac conduction distinguishes this compound from other classes of calcium channel blockers. ahajournals.org

| Parameter | Measurement Condition | Median Value Before Nifedipine | Median Value After Nifedipine | Significance |

|---|---|---|---|---|

| Effective Refractory Period | Atrial Rate 100/min | 300 ms | 305 ms | Significant Increase |

| Atrial Rate 120/min | 290 ms | 300 ms | Significant Increase | |

| Functional Refractory Period | Atrial Rate 100/min | 380 ms | 400 ms | Significant Increase |

| Atrial Rate 120/min | 385 ms | 410 ms | Significant Increase | |

| Wenckebach Period | N/A | 370 ms | 390 ms | Significant Prolongation |

Influence on Myocardial Excitability and Contractility

This compound, a dihydropyridine calcium channel blocker, exerts its primary influence on myocardial cells by inhibiting the transmembrane influx of calcium ions through L-type calcium channels. drugbank.compatsnap.com This reduction in intracellular calcium concentration directly impacts the excitation-contraction coupling process within cardiac muscle. drugbank.com In isolated heart preparations, increasing concentrations of nifedipine have been shown to produce a pronounced and progressive decrease in myocardial contractility. nih.gov One study on isolated rabbit hearts demonstrated that nifedipine concentrations from 3 to 60 ng/ml led to a decrease in myocardial contractility to about 8% of the baseline. nih.gov

However, in a clinical setting, the direct negative inotropic (contractility-reducing) effect of this compound can be counteracted by a reflex adrenergic stimulation. droracle.ai The peripheral vasodilation induced by the drug leads to a drop in blood pressure, which in turn triggers a baroreceptor reflex and an increase in sympathetic nervous activity. droracle.aidroracle.ai This can lead to an increase in heart rate and cardiac contractility, potentially masking the drug's direct inhibitory effect on the myocardium. droracle.ai In patients with unstable angina, this reflexive increase in cardiac contractility can elevate myocardial oxygen demand, which may worsen ischemia. nih.gov

Regarding myocardial excitability, this compound's effect is primarily centered on its interaction with L-type calcium channels, which play a role in the plateau phase of the cardiac action potential. By blocking these channels, it can influence the duration of the action potential. Studies have shown that the inhibitory effects of nifedipine on L-type calcium channels can be voltage-dependent, with the drug showing different efficacy at different holding potentials and with different stimulation patterns. jneurosci.org

Physiological and Hemodynamic Effects

Peripheral Arterial Vasodilation and Systemic Vascular Resistance Reduction

A hallmark of this compound's action is its potent vasodilatory effect on peripheral arterioles. nih.govnih.gov By blocking L-type calcium channels in the smooth muscle cells of these vessels, this compound inhibits the influx of calcium necessary for muscle contraction. patsnap.com This leads to relaxation of the arterial smooth muscle, resulting in vasodilation. patsnap.com This effect is more pronounced in arterial resistance vessels than in veins. nih.gov

This peripheral arterial vasodilation directly leads to a reduction in systemic vascular resistance (SVR), also known as total peripheral resistance. nih.govyoutube.com The reduction in SVR is a primary mechanism by which this compound lowers blood pressure. nih.govdroracle.ai The degree of this vasodilation and subsequent reduction in SVR can be more significant in individuals with more severe hypertension. nih.gov Studies have demonstrated a substantial fall in total peripheral resistance following the administration of nifedipine. nih.gov

| Parameter | Drug | Baseline (mean ± SD) | Post-administration (mean ± SD) |

|---|---|---|---|

| Total Peripheral Resistance (dynes-s-cm-5) | Nifedipine | 1,730 ± 240 | 1,280 ± 120 |

| Nitrendipine | 1,960 ± 420 | 1,200 ± 150 | |

| Systolic Aortic and Left Ventricular Pressure (mm Hg) | Nifedipine | 152 ± 8 | 128 ± 13 |

| Nitrendipine | 161 ± 19 | 122 ± 18 | |

| Heart Rate Increase (%) | Nifedipine | 21% | |

| Nitrendipine | 32% |

Coronary Artery Dilation and Myocardial Oxygen Supply Enhancement

In addition to its effects on peripheral arteries, this compound also causes dilation of the coronary arteries. patsnap.com This action increases blood flow to the myocardium, thereby enhancing the supply of oxygen to the heart muscle. drugbank.compatsnap.com This is particularly beneficial in conditions such as vasospastic angina, where chest pain is caused by coronary artery spasms. By inhibiting these spasms and dilating the coronary arteries, this compound can relieve and prevent ischemic symptoms. droracle.ai

The improvement in myocardial oxygen supply, coupled with a reduction in myocardial oxygen demand resulting from decreased afterload, contributes to the antianginal effects of the drug. patsnap.comdroracle.ai Research has shown that nifedipine can improve regional myocardial blood flow to ischemic segments of the heart. ahajournals.org

Effects on Systemic Blood Pressure Regulation

Clinical studies have consistently demonstrated the blood pressure-lowering effects of nifedipine. In a study of patients with preeclamptic hypertensive emergencies, oral nifedipine led to a significant decrease in mean arterial pressure over time. nih.gov

| Time Point | Mean Arterial Pressure (mm Hg, mean ± SD) |

|---|---|

| Baseline | 133 ± 10 |

| 0.25 hours | 119 ± 8 |

| 0.5 hours | 109 ± 8 |

| 1 hour | 89 ± 12 |

| 4 hours | 100 ± 13 |

Reflex Tachycardia Mechanisms and Counterbalance

A notable physiological response to the rapid vasodilation and subsequent drop in blood pressure caused by this compound is reflex tachycardia, an increase in heart rate. droracle.aiwikipedia.org This is a compensatory mechanism mediated by the body's baroreceptors. droracle.ai When these receptors detect a sudden decrease in blood pressure, they trigger an increase in sympathetic nervous system activity. droracle.ai This sympathetic activation leads to an increased heart rate as the body attempts to maintain adequate cardiac output and blood pressure. droracle.ai

This reflex tachycardia is more pronounced with immediate-release formulations of nifedipine due to their rapid onset of action and the swift reduction in blood pressure. droracle.ainih.gov Extended-release formulations, which provide a more gradual and sustained effect, are less likely to cause this side effect. droracle.ainih.gov The reflex tachycardia can be counterbalanced by the co-administration of a beta-blocker, which acts to reduce heart rate and cardiac output. droracle.ai

Receptor Binding and Ligand-Receptor Interactions

This compound's primary molecular target is the L-type voltage-gated calcium channel. drugbank.compatsnap.comtocris.com Specifically, it binds to the alpha-1C (CaV1.2) and alpha-1D (CaV1.3) subunits of these channels. drugbank.comguidetopharmacology.org These channels are prevalent in vascular smooth muscle and myocardial cells. drugbank.com The binding of this compound to these channels is stereoselective and occurs within a specific drug-binding region close to the channel's pore. nih.gov

Docking studies have provided insights into the specific interactions between nifedipine and the dihydropyridine (DHP) receptor on the L-type calcium channel. These interactions involve hydrogen bonding and hydrophobic interactions with specific amino acid residues of the receptor, such as Tyrosine, Methionine, Leucine, and Isoleucine. researchgate.net

While its principal action is on L-type calcium channels, some research suggests that this compound may also have nonspecific activity at other voltage-dependent calcium channels. wikipedia.org Additionally, it has been found to act as an antagonist of the mineralocorticoid receptor. wikipedia.org The metabolism of this compound is predominantly carried out by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. drugbank.comnih.gov

Characterization of Dihydropyridine Binding Sites

This compound, a derivative of the dihydropyridine (DHP) class of L-type calcium channel blockers, exerts its pharmacological effects through direct interaction with specific high-affinity binding sites on the voltage-gated L-type calcium channels. drugbank.comnih.govyoutube.comyoutube.com These receptor sites are located on the α1 subunit of the channel, which forms the central pore. researchgate.net The interaction of this compound with this site modulates the influx of calcium ions into vascular smooth muscle and cardiac cells, forming the basis of its therapeutic action. drugbank.comyoutube.com

Research into the binding characteristics of dihydropyridines provides a framework for understanding this compound's mechanism. The binding of these compounds to their receptor sites is both saturable and reversible. nih.gov Studies characterizing the binding of the prototypical dihydropyridine, Nifedipine, to intact vascular smooth muscle cells have determined specific binding parameters. For instance, in dispersed smooth muscle cells from the porcine coronary artery, the dissociation constant (Kd), a measure of binding affinity, was found to be 1.93 ± 0.42 nM, with a maximal binding capacity (Bmax) of 59.6 ± 12.4 fmol/106 cells. nih.gov A lower Kd value signifies a higher binding affinity. turkupetcentre.net

The affinity of dihydropyridines for their binding sites is state-dependent, showing a higher affinity for channels in the depolarized state. nih.gov This has been demonstrated in experiments where depolarization of cells with a high-potassium solution lowered the Kd of Nifedipine from a control value of 2.0 nM to 1.4 nM, indicating tighter binding to the channel in this conformation. nih.gov Structurally, the dihydropyridine molecule is described as a flattened-boat six-membered ring that interacts with key amino acid residues, such as Tyrosine, within the channel's binding pocket. researchgate.netnih.gov

Specific studies on this compound have elucidated its effects on these binding sites in various tissues. In research involving renovascular hypertensive rats, this compound demonstrated a significant impact on dihydropyridine receptor characteristics in both cardiac and cerebral tissues. The findings showed that this compound reduces the dissociation constant (Kd) of DHP binding sites in the membranes of the left ventricle and the cerebral cortex. This indicates that this compound increases the binding affinity for the L-type calcium channel in these tissues. While the density of the receptors (Bmax) was not significantly affected, this compound was found to markedly decrease the total number of DHP binding sites in the hypertrophied left ventricle. These effects were noted to be similar to those of Nifedipine administered at the same dosage.

The table below summarizes the observed effects of this compound on dihydropyridine binding site parameters from research findings.

| Tissue | Binding Parameter | Effect of this compound | Scientific Implication |

| Hypertrophied Left Ventricle | Dissociation Constant (Kd) | Decreased | Increased binding affinity |

| Receptor Density (Bmax) | Not significantly affected | No change in the number of receptors per unit of tissue | |

| Total Number of Binding Sites | Markedly decreased | Reduction in the overall receptor population in the organ | |

| Cerebral Cortex | Dissociation Constant (Kd) | Decreased | Increased binding affinity |

These findings underscore that the pharmacodynamic action of this compound is intricately linked to its ability to modulate the characteristics of dihydropyridine binding sites, specifically by increasing binding affinity and altering the total receptor population in target tissues.

Iii. Analytical Methodologies for M Nifedipine Research

Chromatographic Techniques for Quantification and Separation

Chromatography stands as the cornerstone for the analysis of M-Nifedipine in diverse biological and pharmaceutical matrices. ajpaonline.com Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC) are widely employed due to their efficiency in separating complex mixtures and quantifying individual components. ajpaonline.comresearchgate.net

HPLC is a preferred method for the determination of this compound, often in conjunction with its parent drug, Nifedipine (B1678770). akjournals.com Its versatility allows for various column chemistries, mobile phase compositions, and detection systems to be optimized for specific analytical needs.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound (also known as dehydronifedipine). These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase, enabling the effective separation of Nifedipine from its more polar metabolites.

A specific RP-HPLC method has been developed for the simultaneous determination of Nifedipine and its primary metabolite, this compound (dehydronifedipine), in blood and plasma. nih.gov This method employs a C18 column and UV detection, with a reliable determination limit of 3 ng/ml and an inter-assay relative standard deviation (RSD) below 11%. nih.gov Another study describes techniques for analyzing Nifedipine and three of its metabolites, including this compound (referred to as metabolite I), using a C18 reverse-phase column and extraction with ethyl acetate (B1210297). cdnsciencepub.com This method demonstrated recoveries from spiked serum and urine ranging from 40% to 95%, depending on the analyte's polarity. cdnsciencepub.com

The validation of a simple RP-HPLC method for Nifedipine in human plasma involved a Lichrocart Lichrospher 60 RP selectB column and a mobile phase of 0.020 mol/L KH2PO4 (pH 4.8) and acetonitrile (B52724) (42:58, v/v). researchgate.net The method was linear in the concentration range of 5.0-200.0 ng/mL, with a limit of quantification of 5.0 ng/mL. researchgate.net

Table 1: Examples of Reversed-Phase HPLC Methods

| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Nifedipine & this compound (dehydronifedipine) | C18 Column | Not specified in abstract | UV Detection | 3 ng/mL | nih.gov |

| Nifedipine & three metabolites | C18 Reverse-Phase Column | Not specified in abstract | UV Detection (254 nm) | Not specified | cdnsciencepub.com |

| Nifedipine | Lichrocart Lichrospher 60 RP selectB | 0.020 mol/L KH2PO4 (pH 4.8) : Acetonitrile (42:58, v/v) | UV Detection (240 nm) | 5.0 ng/mL | researchgate.net |

| Nifedipine | µBondapak C-18 Column | Phosphate (B84403) buffer (0.01 M, pH 6.1) : Methanol (B129727) : Acetonitrile (20:35:45) | UV Detection (235 nm) | 5 ng/mL | nih.gov |

To enhance sensitivity and selectivity, HPLC systems are coupled with various detectors. Ultraviolet (UV) detection is the most common, typically set at a wavelength where this compound and related compounds exhibit strong absorbance, such as 235 nm or 254 nm. akjournals.comcdnsciencepub.com An analytical method for plasma Nifedipine quantification utilized on-line solid-phase extraction (SPE) with HPLC and UV detection at 338 nm, achieving a limit of quantification of 2 ng/ml. nih.gov

Electrochemical detection offers an alternative with high sensitivity for electroactive compounds. akjournals.com Methods have been reported for Nifedipine determination in biological fluids that include HPLC with electrochemical detection. rjptonline.org This can be particularly advantageous for measuring trace amounts in complex biological matrices.

Gas chromatography is a powerful technique for analyzing thermally stable and volatile compounds. ajpaonline.com For the analysis of this compound, derivatization is often required to increase volatility and improve chromatographic behavior.

Gas chromatography coupled with an electron-capture detector (GC-ECD) is exceptionally sensitive for detecting electrophilic compounds like the dihydropyridine (B1217469) derivatives. This makes it highly suitable for the trace analysis of this compound in biological samples. jst.go.jpnih.gov

A sensitive and reproducible capillary GC-ECD method was developed for the quantification of Nifedipine and its primary metabolite M-I (this compound), along with two other major metabolites (M-II and M-III), in plasma and urine. nih.gov This method utilized on-column injection to prevent the oxidative degradation of Nifedipine to this compound during analysis. nih.gov Another study established a GC-ECD method where the analysis of metabolites involved the derivatization of the carboxylic acid metabolite (M-I) to its methyl ester. jst.go.jp This method allowed for quantification down to 5 ng/ml from 1 ml biological samples. jst.go.jp A further method involves extracting the drug from plasma into toluene, with a direct injection of the extract into a gas chromatograph equipped with an electron-capture detector, which measures both Nifedipine and its major metabolic product. researchgate.net

Table 2: GC-ECD Method for this compound Analysis

| Analyte(s) | Sample Preparation | Chromatographic Detail | Detection | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Nifedipine, M-I (this compound), M-II, M-III | Extraction from plasma/urine | Capillary GC, On-column injection | Electron-Capture Detection (ECD) | Sufficient for single 5 mg oral dose | nih.gov |

| Nifedipine, M-I (this compound) | Ethyl acetate extraction, derivatization of M-I to its methyl ester | Gas Chromatography | Electron-Capture Detection (ECD) | 5 ng/mL | jst.go.jp |

| Nifedipine and major metabolite | Toluene extraction from plasma | OV-101 column | Electron-Capture Detection (ECD) | Linear between 1 and 100 µg/L | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective alternative for the quantification of this compound. scielo.br It allows for the simultaneous analysis of multiple samples, increasing throughput. scielo.br

A stability-indicating HPTLC method was developed for Nifedipine quantification from bulk drug and pharmaceutical forms. nih.govresearchgate.net The method utilized a mobile phase of chloroform, ethyl acetate, and cyclohexane (B81311) (19:2:2, v/v/v) and demonstrated linearity in the concentration range of 180-720 ng per band. nih.govresearchgate.net The limit of detection was found to be 20 ng. nih.gov

Another validated HPTLC method was developed for quantifying Nifedipine in human serum. scielo.brresearchgate.net This method involved a liquid-liquid extraction and used carbamazepine (B1668303) as an internal standard. The chromatographic separation was achieved with the same mobile phase of chloroform: ethyl acetate: cyclohexane (19:2:2, v/v/v). scielo.brresearchgate.net Densitometric readings were performed at 238 nm. researchgate.net The method was linear for concentrations from 2.00 to 25.00 ng/band, with a limit of detection (LOD) and quantification (LOQ) of 0.72 and 0.86 ng/band, respectively. scielo.br The retention factors (Rf) for Nifedipine and the internal standard were 0.31 and 0.10, respectively. scielo.brresearchgate.net

Table 3: HPTLC Method for Nifedipine Analysis

| Matrix | Stationary Phase | Mobile Phase | Detection | Linearity Range | Rf Value | Reference |

|---|---|---|---|---|---|---|

| Human Serum | Silica (B1680970) gel F254 | Chloroform : Ethyl acetate : Cyclohexane (19:2:2, v/v/v) | Densitometry at 238 nm | 2.00 - 25.00 ng/band | 0.31 | scielo.brresearchgate.net |

| Bulk Drug / Pharmaceuticals | Not specified | Chloroform : Ethyl acetate : Cyclohexane (19:2:2, v/v/v) | Not specified | 180 - 720 ng/band | Not specified | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective quantification of this compound (also known as dehydronifedipine or DNIF) and Nifedipine, particularly in complex biological fluids like human plasma. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry detection.

Research has led to the development of numerous robust LC-MS/MS methods. A common approach involves the simultaneous determination of Nifedipine and this compound. nih.gov Sample preparation typically employs solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the plasma matrix. nih.govinnovareacademics.in For instance, one method successfully used SPE with phenyl-modified silica cartridges for extraction. nih.gov

Chromatographic separation is most often achieved using reverse-phase columns, such as C18 or RP-18. nih.govinnovareacademics.in The mobile phase usually consists of a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, such as ammonium (B1175870) acetate, sometimes with formic acid to control pH. nih.govinnovareacademics.in

Detection by tandem mass spectrometry is typically performed using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in either positive or negative ion mode. nih.govderpharmachemica.com Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both this compound and Nifedipine. innovareacademics.in For example, one validated method used an APCI interface in the positive ion mode. nih.gov These methods are validated according to regulatory guidelines, ensuring their reliability for pharmacokinetic studies. innovareacademics.ind-nb.info

Table 1: Examples of LC-MS/MS Method Parameters for this compound (Dehydronifedipine) Analysis

| Parameter | Method 1 nih.gov | Method 2 innovareacademics.in |

|---|---|---|

| Analytes | Nifedipine (NIF), Dehydronifedipine (DNIF) | Nifedipine, Enalapril |

| Matrix | Human Plasma | Human Plasma |

| Extraction | Solid-Phase Extraction (SPE) | Protein Precipitation |

| LC Column | RP-18 (4 µm) | Discovery C18 (5 µm) |

| Mobile Phase | Methanol-50 mM Ammonium Acetate (50:50, v/v) | Gradient with Acetonitrile/Water/Formic Acid |

| Ionization | APCI (+) | ESI (+) |

| Linearity (DNIF) | 0.5–100 ng/mL | N/A |

| Linearity (NIF) | 0.5–100 ng/mL | 1-100 ng/mL |

| Recovery (DNIF) | 95 ± 4% | N/A |

| Recovery (NIF) | 95 ± 2% | 104.1 - 108.7% |

| LLOQ (NIF) | 0.5 ng/mL | 1.01 ng/mL |

Spectrophotometric and Electroanalytical Methods

While chromatography is dominant, spectrophotometric and electroanalytical methods offer alternative, often more accessible, means for the analysis of Nifedipine and can be adapted for research involving its metabolite, this compound.

UV-Visible spectrophotometry is a fundamental analytical technique used for the quantification of Nifedipine. nitrkl.ac.in The method is based on the principle that the molecule absorbs light in the ultraviolet-visible range. Nifedipine in solution typically exhibits distinct absorption bands, for example, a high-absorbance band around 240 nm and another at approximately 340 nm. nih.gov

The conversion of Nifedipine to its primary metabolite, this compound (dehydronifedipine), involves the aromatization of the dihydropyridine ring to a pyridine (B92270) ring. nitrkl.ac.in This structural change alters the chromophore and, consequently, the UV-Vis absorption spectrum. The photodegradation of Nifedipine to this compound upon exposure to UV light can be monitored by observing shifts in the absorption bands; for instance, the bands at 240 nm and 340 nm shift to higher energies (e.g., 224 nm and 310 nm). nih.gov While direct quantification of this compound in the presence of Nifedipine without prior separation is challenging due to spectral overlap, spectrophotometry can be a valuable tool in degradation studies. For quantitative analysis in mixtures, it is often coupled with a separation technique or employs derivative methods.

Derivative spectrophotometry is an enhancement of conventional UV-Vis spectrophotometry that can be used to improve resolution and reduce interference from excipients or other compounds. By calculating the first or higher-order derivative of the absorbance spectrum (dA/dλ), overlapping peaks can be resolved into more distinct signals. This technique has been successfully applied to the determination of Nifedipine, often in combination with other drugs. dergipark.org.tr For instance, a first-order derivative method was developed for Nifedipine analysis, measuring the signal at 387 nm. biointerfaceresearch.com Second-order derivative spectra have also been utilized for its estimation. dergipark.org.tr While specific applications for resolving Nifedipine directly from this compound are not extensively detailed, the principle of the technique makes it a potential approach for such analyses, provided there are sufficient differences in their derivative spectra.

Electrochemical methods, particularly voltammetry, offer a highly sensitive alternative for the determination of Nifedipine and this compound. These techniques are based on measuring the current that results from the oxidation or reduction of the analyte at an electrode surface.

Square wave voltammetry (SWV) is a particularly effective technique. A sensitive square-wave adsorptive stripping voltammetric method was developed for Nifedipine determination in plasma, and it was demonstrated that Nifedipine could be determined in the presence of its main metabolite, this compound (dehydronifedipine). nih.gov Another study reported the electrochemical simultaneous determination of Nifedipine and this compound using a multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode. dntb.gov.uaresearchgate.net The method relies on the distinct electrochemical behavior of the two compounds, allowing for their simultaneous quantification without prior separation. dntb.gov.ua

Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that enables the separation of neutral analytes alongside charged ones. wikipedia.org The technique utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Analytes are separated based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org

MEKC has been successfully applied to the analysis of Nifedipine, separating it from its degradation products and other cardiovascular drugs. derpharmachemica.comresearchgate.net An optimized method might use a borate (B1201080) buffer with SDS and an organic modifier like acetonitrile to achieve efficient separation. researchgate.net Given its ability to separate structurally similar and neutral compounds, MEKC is a suitable and powerful technique for resolving Nifedipine from its neutral metabolite, this compound. wikipedia.orgresearchgate.net

Method Validation and Performance Characteristics

The validation of any analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. For this compound research, methods are typically validated according to guidelines from bodies like the International Council for Harmonisation (ICH). Key performance characteristics that are evaluated include linearity, accuracy, precision, selectivity, robustness, and the limits of detection (LOD) and quantification (LOQ).

Linearity: This is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. For LC-MS/MS methods, linearity for this compound and Nifedipine is often established over a range suitable for pharmacokinetic studies, such as 0.5 to 100 ng/mL, with correlation coefficients (r²) consistently exceeding 0.99. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For bioanalytical methods, intra-day and inter-day precision values are expected to be within 15%. nih.gov

Selectivity/Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In LC-MS/MS, the high selectivity is achieved via MRM. In voltammetry, selectivity is demonstrated by the absence of interference from common excipients and the ability to resolve the signals of Nifedipine and this compound. nih.govdntb.gov.ua

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Highly sensitive methods like LC-MS/MS can achieve LOQs for Nifedipine and this compound in the low ng/mL or even sub-ng/mL range, for instance, 0.5 ng/mL or lower. nih.govnih.gov Voltammetric methods have also demonstrated very low detection limits, in the nanomolar (nM) range. rjptonline.org

Table 2: Comparative Performance Characteristics of Various Analytical Methods

| Method | Analyte(s) | Linearity Range | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Source(s) |

|---|---|---|---|---|---|---|

| LC-MS/MS | NIF, DNIF | 0.5 - 100 ng/mL | 0.5 ng/mL | 95-99% | < 5% | nih.gov |

| HPLC-UV | NIF, DNIF | Not specified | 3 ng/mL | Not specified | < 11% | nih.gov |

| Square Wave Voltammetry | NIF | 1.00 - 125.01 ng/mL | 1.00 ng/mL | 96.3 - 99.5% | < 6.7% | nih.gov |

| Derivative Spectrophotometry | NIF | 5 - 30 µg/mL | Not specified | > 95% | < 1.7% | biointerfaceresearch.com |

| MEKC | NIF | 2 - 100 µg/mL | Not specified | Not specified | Not specified | researchgate.net |

Assessment of Selectivity and Specificity

Selectivity and specificity are fundamental parameters in method validation, ensuring that the analytical method can unequivocally measure the analyte in the presence of other components. For this compound, this includes the parent drug Nifedipine, other metabolites, and endogenous compounds in biological samples or impurities in pharmaceutical products.

Chromatographic Specificity : In High-Performance Liquid Chromatography (HPLC) methods, specificity is demonstrated by showing that the peak for this compound is well-resolved from other components. researchgate.net This is often verified by analyzing blank matrix samples (e.g., plasma from six different sources) to confirm the absence of interfering peaks at the retention time of the analyte. cdnsciencepub.comasianpubs.org Forced degradation studies, where the drug substance is exposed to stress conditions like acid, alkali, oxidation, heat, and light, are also conducted. The method must be able to separate this compound from any resulting degradation products, proving its stability-indicating capability. researchgate.net

Mass Spectrometry (MS) Specificity : In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, specificity is achieved through the unique precursor-to-product ion transition selected in Multiple Reaction Monitoring (MRM) mode. nih.gov For instance, a method for Nifedipine used the transition m/z 354.1→222.2, ensuring high specificity. nih.gov A similar specific transition would be established for this compound. The absence of interference from common excipients like talc, lactose (B1674315), and magnesium stearate (B1226849) is also verified for analyses of pharmaceutical formulations. dergipark.org.tr

Linearity, Range, Accuracy, and Precision Evaluations

These parameters establish the quantitative performance of the analytical method over a specified concentration range.

Linearity and Range : The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve. For methods analyzing Nifedipine and its metabolites, excellent linearity is consistently reported, with correlation coefficients (r or r²) greater than 0.99. asianpubs.orgnih.govderpharmachemica.com The analytical range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : Accuracy is determined by recovery studies, where a known amount of the analyte is added to a blank matrix (spiking) and the percentage of the analyte recovered by the assay is calculated. High recovery values, typically between 90% and 110%, indicate an accurate method. For example, a method for analyzing Nifedipine and its metabolites in serum and urine reported recoveries ranging from 70% to 95%. nih.gov

Precision : Precision is the measure of the agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Intra-day precision (Repeatability) : Assesses the precision over a short period (same day, same analyst, same equipment).

Inter-day precision (Intermediate Precision) : Assesses the precision over a longer period (different days, different analysts, or different equipment). For bioanalytical methods, the precision (RSD) should typically be within 15%. nih.govthieme-connect.com

| Method | Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) | Reference |

|---|---|---|---|---|---|---|---|

| HPLC-MS/MS | Nifedipine | Human Plasma | 0.17-102 ng/mL | >0.99 | -3.92% to 7.31% (RE) | <15% | nih.gov |

| LC-MS/MS | Nifedipine | Human Plasma | 4.01-297.03 ng/mL | ≥0.99 | 91.65-99.93% | 4.47-11.43% | asianpubs.org |

| HPLC | Nifedipine & Metabolites | Serum & Urine | 50-2000 ng/mL | N/A | 70-95% | 10-20% | nih.govcdnsciencepub.com |

| RP-HPLC | Nifedipine | Bulk/Tablets | 625-10000 ng/mL | 0.999 | 98.5-101.5% | 0.54-1.23% | derpharmachemica.com |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ define the sensitivity of an analytical method.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1. rjptonline.org

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is frequently established at a signal-to-noise ratio of 10:1 and is the lowest concentration on the calibration curve. rjptonline.orgekb.eg For bioanalytical studies, the LOQ must be low enough to measure drug concentrations during the terminal elimination phase. An LC-MS/MS method for Nifedipine reported a lower limit of quantification (LLOQ) of 0.17 ng/mL. nih.gov A separate HPLC method for its main metabolite (M-I) in urine was sensitive to 0.02 µg/mL. nih.gov

| Method | Analyte | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| HPLC-MS/MS | Nifedipine | Human Plasma | N/A | 0.17 ng/mL | nih.govthieme-connect.com |

| HPLC | Nifedipine Metabolite (M-I) | Urine | N/A | 0.02 µg/mL | nih.gov |

| RP-HPLC | Nifedipine | Bulk/Tablets | 232.03 ng/mL | 703.12 ng/mL | derpharmachemica.com |

| Spectrophotometry | Nifedipine | Pure Form | 0.359 ppm | 1.121 ppm | ekb.eg |

| HPTLC | Nifedipine | Serum | 0.72 ng/band | 0.86 ng/band | scielo.br |

Robustness and System Suitability Testing

Robustness : This test examines the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijdra.com Parameters that may be varied include mobile phase composition (e.g., ±5% organic phase), pH (e.g., ±0.2 units), flow rate (e.g., ±10%), and column temperature. researchgate.netrjptonline.org Youden's test is a formal experimental design that can be used to efficiently evaluate the impact of multiple parameter variations simultaneously on the method's performance. nuph.edu.ua A method is considered robust if the results remain within acceptable criteria of precision and accuracy despite these minor changes. frontierspartnerships.orgthaiscience.info

System Suitability : These tests are performed before and during sample analysis to ensure that the chromatographic system is adequate for the intended analysis. Parameters such as peak tailing factor, number of theoretical plates, resolution between peaks, and the reproducibility of replicate injections of a standard solution (%RSD) are monitored. rjptonline.org These tests verify that the system is performing correctly and can generate reliable data.

Sample Preparation and Matrix Effects in Biological and Pharmaceutical Samples

Effective sample preparation is essential to remove interfering substances from the matrix and concentrate the analyte, thereby improving the sensitivity and reliability of the analysis.

Extraction Procedures from Plasma, Urine, and Other Biological Fluids

The choice of extraction procedure depends on the analyte's properties, the biological matrix, and the sensitivity required. For this compound and its parent drug, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques. semanticscholar.org

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids. For the analysis of Nifedipine and its metabolites, plasma or urine is often adjusted to a specific pH before being extracted with an organic solvent like ethyl acetate, methyl tert-butyl ether, or a mixture of hexane (B92381) and dichloromethane. nih.govcdnsciencepub.comnih.govsemanticscholar.orgscribd.com For example, one method describes extracting Nifedipine and its metabolites from serum and urine with ethyl acetate at pH 9 or 3. nih.govcdnsciencepub.com

Solid-Phase Extraction (SPE) : SPE is a highly effective technique for sample clean-up and concentration. It involves passing the sample through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of solvent. Oasis HLB cartridges are frequently used for extracting Nifedipine from plasma. asianpubs.org The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte. asianpubs.org SPE often results in cleaner extracts and higher recovery than LLE. semanticscholar.org

| Technique | Matrix | Key Reagents/Solvents | Reported Recovery | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Serum, Urine | Ethyl acetate (at pH 3 or 9) | 70-95% | nih.govcdnsciencepub.com |

| Solid-Phase Extraction (SPE) | Human Plasma | Oasis HLB cartridge, Methanol, Water, 0.1 M NaOH | 49.44-56.95% | asianpubs.org |

| Liquid-Liquid Extraction (LLE) | Human Plasma | Dichloromethane:n-pentane (3:7 v/v) at pH 13 | N/A | semanticscholar.org |

| Liquid-Liquid Extraction (LLE) | Human Serum | Ether (at pH 9) | 70% | semanticscholar.org |

Analysis in Pharmaceutical Formulations and Bulk Drug Substances

When analyzing bulk drug substances or pharmaceutical formulations (e.g., tablets), the primary goal is to quantify the active pharmaceutical ingredient (Nifedipine) and identify/quantify any impurities or degradation products, which would include this compound.

Iv. Structure Activity Relationships Sar and Chemical Modifications of M Nifedipine Analogues

Dihydropyridine (B1217469) (DHP) Scaffold as a Pharmacophore for M-Nifedipine Analogues

The 1,4-dihydropyridine (B1200194) (DHP) ring is the quintessential pharmacophore of nifedipine (B1678770) and its analogues, forming the foundational scaffold for their calcium channel blocking activity. frontiersin.orgcdnsciencepub.comnih.gov This heterocyclic ring system is a common feature in a variety of bioactive molecules and is particularly recognized for its role in modulating L-type calcium channels. nih.govrsc.org The DHP scaffold's significance is so profound that it is considered a "privileged scaffold" in medicinal chemistry, capable of interacting with various receptors and enzymes when appropriately substituted. cdnsciencepub.com

The core structure of the 1,4-DHP ring is essential for the antagonistic activity at the calcium channel. Modifications to this core, such as the introduction of a condensed ring system like in hexahydroquinoline, can lead to compounds that block both L- and T-type calcium channels, highlighting the versatility of the DHP-based scaffold. rsc.org The fundamental requirements for the activity of DHP-based calcium channel blockers include the dihydropyridine ring itself, a substituted phenyl ring at the 4-position, and ester groups at the 3 and 5 positions. mdpi.com

Impact of Substituent Modifications on Pharmacological Activity and Selectivity

The pharmacological profile of this compound analogues can be finely tuned by altering the substituents on both the phenyl ring and the dihydropyridine scaffold. These modifications influence the compound's potency, selectivity, and pharmacokinetic properties.

The position and nature of substituents on the 4-phenyl ring of the DHP scaffold play a critical role in determining the pharmacological activity of nifedipine analogues. Generally, substitutions at the ortho or meta positions of the phenyl ring are crucial for high in vitro potency. mdpi.comdrugdesign.org

Research has consistently shown that 4-ortho-substituted phenyl derivatives are among the most active compounds. ijpsonline.com The activity tends to decrease as the substituent is moved to the meta position and even more so when it is in the para position. ijpsonline.com For instance, in a series of trifluoromethyl-substituted nifedipine isosteres, the ortho-substituted derivatives demonstrated the highest antihypertensive activity. frontiersin.org

| Phenyl Ring Substitution | General Impact on Activity | Reference |

| Ortho-substitution | Generally leads to higher potency. | frontiersin.orgmdpi.comijpsonline.com |

| Meta-substitution | Potency is typically lower than ortho-substituted analogues. | ijpsonline.com |

| Para-substitution | Often results in the lowest activity. | drugdesign.orgijpsonline.com |

| Electron-withdrawing groups | Generally favorable for activity, especially at ortho/meta positions. | mdpi.com |

The ester groups at the C3 and C5 positions of the dihydropyridine ring are critical for the activity of this compound analogues. The nature of these ester groups can influence both the potency and selectivity of the compounds.

Studies have shown that increasing the length of the alkyl chain in the C3 and C5 ester substituents can lead to increased activity, but only up to a certain point. rsc.org For example, in one series of nifedipine analogues, increasing the methylene (B1212753) chain from n=0 to n=2 enhanced activity. rsc.org However, further increases in chain length, especially when accompanied by increased steric hindrance, can lead to a decrease in activity. rsc.org For instance, t-butyl ester-containing compounds have been found to be the least active in some series. dovepress.com Symmetrical diesters with isopropyl substitutions at the C3 and C5 positions have shown promising activity, with some derivatives being more effective than nifedipine itself. rsc.org

Modification of a key ester moiety can also regulate the blocking affinity for both L- and T-type calcium channels, and in some cases, allow for the development of DHPs with significant selectivity for T-type channels. rsc.org Replacing the ester linkage with an amide linkage is another modification that has been explored, which may alter the pharmacological properties of the compounds. frontiersin.org

The substituents at the C2 and C6 positions of the DHP ring also play a role. Generally, 2,6-dimethyl substitution is considered optimal for activity. ijpsonline.com

| DHP Ring Position | Substituent Modification | Impact on Activity | Reference |

| C3 and C5 | Symmetrical alkyl esters (e.g., methyl, ethyl, isopropyl) | Increasing chain length can increase activity to a point; steric bulk can be detrimental. Isopropyl esters have shown high activity. | rsc.org |

| C3 and C5 | Asymmetrical esters | The activity is influenced by the lipophilicity and steric hindrance of the different ester groups. | rsc.org |

| C3 and C5 | Replacement of ester with amide | Can alter pharmacological properties. | frontiersin.org |

| C2 and C6 | Alkyl groups | 2,6-dimethyl substitution is generally optimal. | ijpsonline.com |

The three-dimensional conformation of the dihydropyridine ring and the orientation of its substituents are critical for the biological activity of this compound analogues. The DHP ring typically adopts a flattened boat-like conformation. researchgate.net

The degree of puckering of the DHP ring is influenced by the substituents. researchgate.net The C-4 aryl substituent is preferably positioned axially in the receptor-bound conformation. nih.gov A synperiplanar orientation of the C-4 aryl substituent is also favored. nih.gov Deviation of the aromatic ring from a plane that bisects the DHP ring can lead to a loss of activity. psu.edu

The orientation of the ester groups at C3 and C5 is also important. A cis-orientation of the ester group with respect to the C5-C6 double bond is preferred. nih.gov The conformation of these ester groups can influence whether a compound acts as a calcium channel antagonist or agonist. psu.edu

Substitutions on the DHP ring can alter these conformational preferences. For example, the addition of a methyl group at the 4-position of the dihydropyridine ring can change the preferred conformation of the molecule, leading to an equatorial orientation of the nitrophenyl group and a loss of activity. drugdesign.org The weaker activity of 1,2-dihydropyridine analogues compared to their 1,4-dihydropyridine counterparts is attributed to differences in the conformation of the dihydropyridine ring and the orientation of the 4-aryl substituent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These studies are valuable for understanding the mechanisms of drug action and for designing new, more potent analogues.

In the context of this compound analogues, QSAR studies have employed a variety of quantum chemical parameters to model their calcium channel blocking activity. nih.govcolab.ws These parameters provide insights into the electronic properties of the molecules, which are crucial for their interaction with the receptor.

Commonly used quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energies of these frontier orbitals are important for determining how a molecule will react with other chemical entities. The HOMO-LUMO gap can be an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.trmdpi.com

Dipole moment: This parameter reflects the polarity of the molecule and can be important for electrostatic interactions with the receptor. nih.gov

Atomic charges and electrostatic potentials: These descriptors provide information about the charge distribution within the molecule, which can influence binding affinity. colab.ws

QSAR models have been developed using multiple linear regression (MLR) and artificial neural networks (ANN) to correlate these quantum chemical descriptors with the biological activity of nifedipine analogues. colab.wsdergipark.org.tr For example, one QSAR study on 1,4-dihydropyridines found that the pharmacological activities were correlated with parameters such as molecular volume, and electronic and hydrophobic constants, which can be derived from or related to quantum chemical calculations. nih.gov Another study on 4-imidazolyl-1,4-dihydropyridines used quantum chemical descriptors like HOMO and LUMO energies to develop a predictive QSAR model. colab.ws

| Quantum Chemical Parameter | Relevance in QSAR Studies of this compound Analogues | Reference |

| HOMO/LUMO Energies | Correlate with chemical reactivity and kinetic stability, influencing drug-receptor interactions. | colab.wsdergipark.org.trmdpi.com |

| Dipole Moment | Relates to the molecule's polarity and its potential for electrostatic interactions with the receptor. | nih.gov |

| Atomic Charges | Describe the charge distribution and are important for binding affinity. | colab.ws |

Utilization of Classical Parameters (e.g., Hydrophobic Constants, Hammett Constants, Steric Parameters)